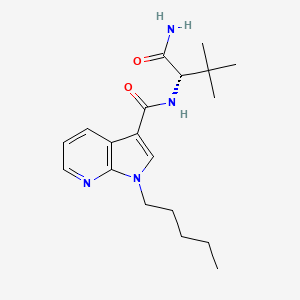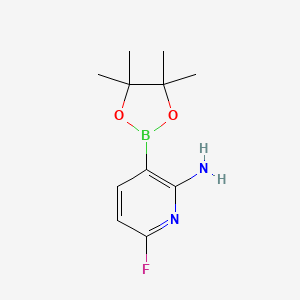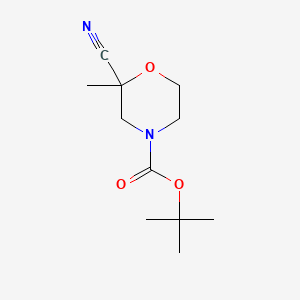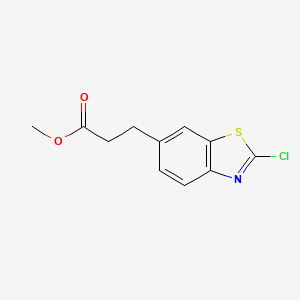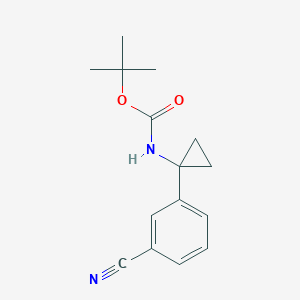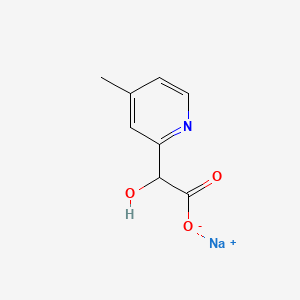![molecular formula C9H15NO3 B13496437 Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound features a bicyclo[2.1.1]hexane skeleton, which is known for its rigidity and stability. The presence of the azabicyclo moiety adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of aldehydes using a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[2.1.1]hexane skeleton with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions. Photochemistry is often employed to access new building blocks via [2 + 2] cycloaddition . This method is modular and can be readily derivatized with numerous transformations, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical pathways, including radical processes and cycloadditions . These interactions can lead to the formation of new chemical entities with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Shares the same bicyclic skeleton but lacks the azabicyclo moiety.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Uniqueness
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate stands out due to its combination of the bicyclo[2.1.1]hexane skeleton and the azabicyclo moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-6-8-3-9(4-8,10-5-8)7(11)13-2/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZXKRJFMMZIKGJB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC12CC(C1)(NC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496357.png)
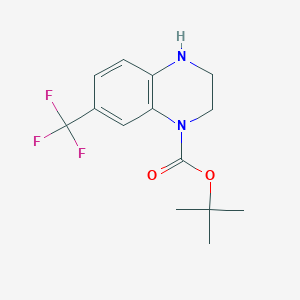
![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
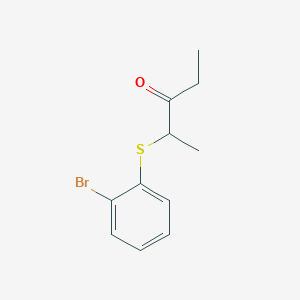
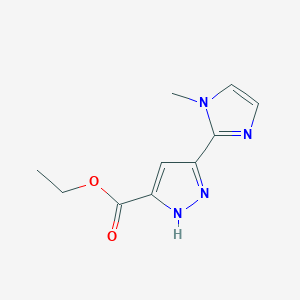

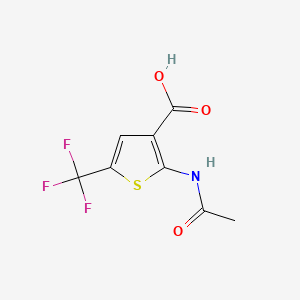
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
